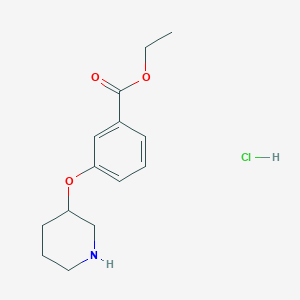

Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride

Description

Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a piperidinyloxy group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its structural framework aligns with bioactive molecules used in drug development, particularly those targeting neurological or metabolic pathways .

Properties

IUPAC Name |

ethyl 3-piperidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-3-6-12(9-11)18-13-7-4-8-15-10-13;/h3,5-6,9,13,15H,2,4,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUKVWSOCCLDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzoate moiety and a piperidine ring, suggests potential biological activities that warrant detailed exploration. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.

- Molecular Formula : C₁₄H₁₉ClN₁O₃

- Molecular Weight : Approximately 285.77 g/mol

- Structure : The compound consists of an ethyl group linked to a benzoate structure, which is further substituted with a piperidinyloxy group.

The biological activity of Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems by binding to dopamine and norepinephrine transporters (DAT and NET) . This interaction suggests potential applications in treating neurological disorders.

Antimicrobial Properties

Studies have shown that Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antiviral Effects

Research indicates potential antiviral properties, particularly against certain viruses. The exact mechanisms are still under investigation but may involve interference with viral replication or entry into host cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition measuring 15 mm, indicating moderate antimicrobial activity.

-

Evaluation of Antiviral Activity

- Objective : Assessment against Influenza virus.

- Method : Plaque reduction assay.

- Results : A dose-dependent reduction in viral plaques was observed, suggesting effective antiviral action at higher concentrations.

-

Anti-inflammatory Study

- Objective : To assess the effect on TNF-alpha production.

- Method : ELISA assay was used for quantification.

- Results : Treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to control groups.

Data Table

| Biological Activity | Method Used | Results |

|---|---|---|

| Antimicrobial | Disk Diffusion | Zone of inhibition: 15 mm (Staphylococcus aureus) |

| Antiviral | Plaque Reduction Assay | Dose-dependent reduction in viral plaques |

| Anti-inflammatory | ELISA | Significant decrease in TNF-alpha production |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- In vivo studies to confirm therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: Piperidine (6-membered ring) derivatives, such as Ethyl 3-(3-piperidinyloxy)benzoate HCl, exhibit enhanced conformational flexibility compared to pyrrolidine (5-membered ring) analogs. This flexibility may improve binding affinity to biological targets .

Substituent Position :

- Substitution at the 3-position of the benzoate (as in the target compound) is associated with improved metabolic stability compared to 4-position analogs like Ethyl 4-(3-piperidinylmethoxy)benzoate HCl .

Functional Comparisons

- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in polymerization reactions than methacrylate derivatives, suggesting that electron-donating groups (e.g., piperidinyloxy) on benzoates may enhance chemical activity .

- Pharmacological Potential: Piperidine-substituted compounds, such as Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate HCl (), are leveraged in targeted therapies due to their ability to modulate receptor interactions. This supports the hypothesis that the target compound may similarly serve as a building block for CNS drugs .

Notes

Synthesis Challenges : The preparation of piperidine-substituted benzoates typically involves multi-step organic synthesis, including nucleophilic substitution and esterification under controlled conditions .

Regulatory Considerations : Analogs like Ethyl 3-(1-piperazinyl)benzoate HCl may require rigorous impurity profiling (e.g., monitoring for by-products such as unreacted amines or positional isomers) to meet pharmaceutical standards .

Research Gaps : Comparative pharmacokinetic data (e.g., bioavailability, half-life) for these compounds are sparse, highlighting a need for further in vivo studies.

Preparation Methods

Synthesis of (N-Benzyl)-3-pyridine acetate ethyl ammonium salt (Intermediate III)

Method Overview:

This step involves the nucleophilic substitution of 3-pyridine ethyl acetate with benzyl chloride to form a quaternary ammonium salt, which serves as a precursor for subsequent reduction.

- Reactants: 3-pyridine ethyl acetate (230 g, 1.4 mol), benzyl chloride (192 mL, 1.67 mol)

- Solvent: Acetonitrile (2.3 L)

- Conditions: Room temperature, mechanical stirring

- Process:

- Dissolve 3-pyridine ethyl acetate in acetonitrile within a 5L single-neck flask.

- Add benzyl chloride dropwise, maintaining stirring.

- Reflux the mixture overnight (~12-16 hours).

- Post-reaction, remove acetonitrile by rotary evaporation.

- Wash the resulting solid with ether to remove residual benzyl chloride.

- Dry under vacuum to obtain pure ammonium salt (Intermediate III) with a yield of approximately 95%.

| Step | Reactants | Solvent | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | 3-pyridine ethyl acetate + benzyl chloride | Acetonitrile | Room temp | Overnight | 95% | Refluxed overnight, TLC confirmed completion |

Hydrogenation to form Ethyl 3-piperidine acetate (IV)

Method Overview:

This reduction step involves hydrogenating the pyridine ring of Intermediate III to generate the piperidine derivative.

- Reactants: Intermediate III (200 g, 0.68 mol), 5% Pd/C catalyst (72.4 g, 34 mmol)

- Solvent: Ethanol (5-10 volumes, e.g., 1.4 L)

- Conditions: Autoclave at 40±5°C, hydrogen pressure of 10-30 atm

- Process:

- Dissolve Intermediate III in ethanol in a high-pressure autoclave.

- Add Pd/C catalyst.

- Purge air with hydrogen, then pressurize to the specified pressure.

- Stir and react for 9-12 hours until TLC indicates completion.

- Filter off catalyst, wash with ethanol.

- Adjust pH to 9-10 with sodium carbonate solution.

- Extract with ethyl acetate, dry organic layer over anhydrous sodium sulfate.

- Evaporate solvent to yield Ethyl 3-piperidine acetate (IV) with near 100% yield.

| Step | Reactants | Catalyst | Solvent | Pressure | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|---|---|

| 2 | Intermediate III + Pd/C | 5% Pd/C | Ethanol | 10-30 atm | 40±5°C | 9-12 h | ~100% | Hydrogenation complete, TLC confirmed |

Final Salt Formation: Ethyl 3-(3-piperidinyloxy)benzoate Hydrochloride

- Dissolve the ester in a suitable solvent (e.g., ethanol or methanol).

- Bubble or add gaseous HCl or use hydrochloric acid solution to convert the ester to its hydrochloride salt.

- Isolate by filtration or evaporation.

- Patent literature indicates that the hydrochloride salt is obtained with high purity (>99%) via direct acidification of the ester solution, followed by crystallization.

Summary of Key Data and Considerations

| Step | Reaction Type | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Benzyl chloride | Room temp, reflux | 95% | Formation of ammonium salt |

| 2 | Hydrogenation | Pd/C | 40°C, 10-30 atm H2 | ~100% | Reduction of pyridine ring to piperidine |

| 3 | Esterification / coupling | Benzoic acid derivative | Reflux, possibly with coupling agents | Not specified | Formation of target ester |

| 4 | Salt formation | Hydrochloric acid | Acidification | High purity | Crystallization of hydrochloride salt |

Notes on Industrial Relevance and Optimization

- The described methods leverage common organic synthesis techniques, such as nucleophilic substitution, catalytic hydrogenation, and esterification, making them suitable for scale-up.

- The use of palladium catalysts, while effective, necessitates recovery and recycling strategies for cost efficiency.

- Reaction conditions such as pressure and temperature are optimized to maximize yield and purity, with TLC and other analytical methods confirming reaction completion.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride?

- Answer : Synthesis involves two critical steps: (1) preparation of the piperidine intermediate (e.g., via hydrogenation of substituted pyridines using Pd/C catalysts) and (2) ethoxylation/esterification to attach the ethoxybenzoate group. Reaction optimization is essential: for example, anhydrous conditions and controlled temperatures (e.g., 60–80°C) minimize side reactions. Purification often requires column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

- Answer : Use a multi-technique approach:

- NMR (1H/13C) to confirm substituent positions and ester formation.

- HPLC-MS for purity assessment and molecular weight verification.

- X-ray crystallography (e.g., SHELXL) to resolve stereochemistry, though crystal growth may require slow evaporation from DMSO or methanol .

- Elemental analysis to validate stoichiometry, especially for hydrochloride salt formation.

Q. What safety protocols are recommended for handling this compound?

- Answer : Limited toxicity data necessitate strict precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential irritant vapors during synthesis.

- Store at room temperature in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the ethoxylation step?

- Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:

- Catalytic base selection : K₂CO₃ or DBU improves nucleophilicity of the piperidine oxygen.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dialysis for salt removal.

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to <2 hours while maintaining >85% yield .

Q. How to resolve discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?

- Answer : Contradictions arise from polymorphic forms or residual solvents. Methodological steps:

- Solubility assays : Conduct under standardized conditions (e.g., 25°C, pH 7.4 buffer).

- Thermogravimetric analysis (TGA) : Detect hydrate formation, which alters aqueous solubility.

- Powder X-ray diffraction (PXRD) : Compare crystalline forms to identify polymorph-specific behavior .

Q. What experimental designs are suitable for studying the compound’s biological activity?

- Answer : Focus on receptor-binding assays and ADMET profiling:

- In vitro : Radioligand displacement assays (e.g., for σ or opioid receptors) using tritiated ligands.

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.

- Toxicity screening : Zebrafish embryo models provide rapid developmental toxicity data .

Q. How to address instability during long-term storage?

- Answer : Degradation pathways (e.g., ester hydrolysis) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.